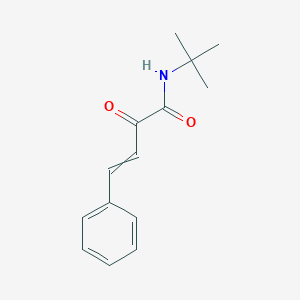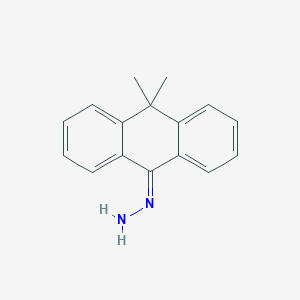
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine typically involves the reaction of 10,10-dimethylanthracen-9(10H)-one with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general reaction scheme is as follows:
Starting Material: 10,10-Dimethylanthracen-9(10H)-one
Reagent: Hydrazine
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the parent ketone.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can regenerate the parent ketone.
Aplicaciones Científicas De Investigación
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
10,10-Dimethylanthracen-9(10H)-one: The parent ketone from which the hydrazone is derived.
9,10-Dimethylanthracene: A related polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other anthracene derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90624-29-6 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(10,10-dimethylanthracen-9-ylidene)hydrazine |
InChI |
InChI=1S/C16H16N2/c1-16(2)13-9-5-3-7-11(13)15(18-17)12-8-4-6-10-14(12)16/h3-10H,17H2,1-2H3 |
Clave InChI |
XXQIUBGDROIDDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=NN)C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
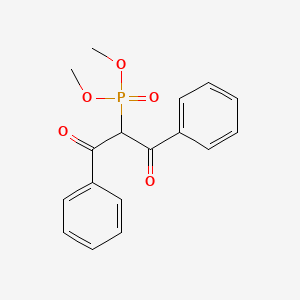
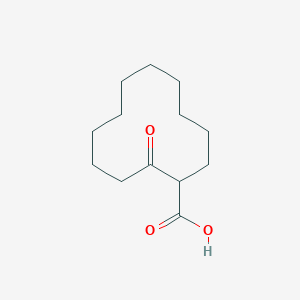
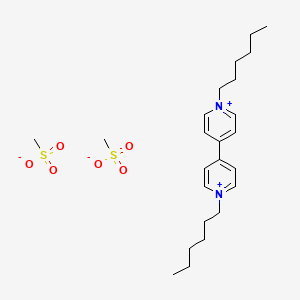
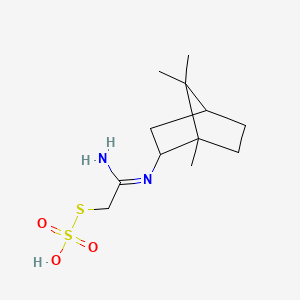
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
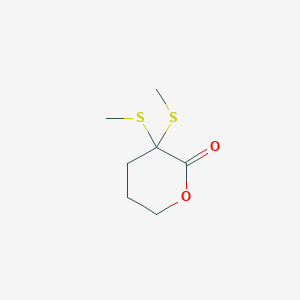
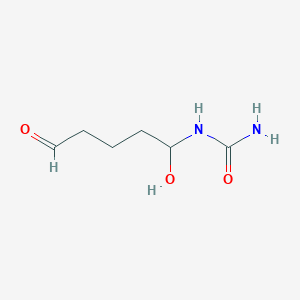

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)
